4-bromo-5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole
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Overview
Description
4-bromo-5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole is a chemical compound with the molecular formula C6H6BrF2N2 It is a pyrazole derivative, characterized by the presence of bromine, fluorine, and methyl groups attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the bromination of 5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole using bromine or a brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, at a temperature range of 0-25°C. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent product quality. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the required purity standards for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-bromo-5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane, acetonitrile).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ethanol).
Major Products Formed
Substitution: Formation of substituted pyrazoles with various functional groups.
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Scientific Research Applications
4-bromo-5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-bromo-5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways involved in its mechanism of action are subject to ongoing research and may vary depending on the specific context of its use .
Comparison with Similar Compounds
Similar Compounds
4-bromo-5-(1,1-difluoroethyl)-1H-pyrazole: Lacks the methyl group, resulting in different chemical properties and reactivity.
5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole:
4-bromo-1-methyl-1H-pyrazole: Lacks the difluoroethyl group, leading to different chemical behavior and applications.
Uniqueness
4-bromo-5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole is unique due to the combination of bromine, fluorine, and methyl groups on the pyrazole ring. This unique structure imparts specific chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C6H7BrF2N2 |
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Molecular Weight |
225.03 g/mol |
IUPAC Name |
4-bromo-5-(1,1-difluoroethyl)-1-methylpyrazole |
InChI |
InChI=1S/C6H7BrF2N2/c1-6(8,9)5-4(7)3-10-11(5)2/h3H,1-2H3 |
InChI Key |
MDBMOHQSEZYGIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=NN1C)Br)(F)F |
Origin of Product |
United States |
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